molecular formula C10H15NO B1587780 1-(4-Methoxyphenyl)propan-1-amine CAS No. 83948-35-0

1-(4-Methoxyphenyl)propan-1-amine

Cat. No. B1587780
CAS RN: 83948-35-0
M. Wt: 165.23 g/mol
InChI Key: WOEIOKRLEJXFEF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propan-1-amine is a compound with the molecular weight of 165.24 . It is also known by its IUPAC name, 1-(4-methoxyphenyl)propylamine .


Molecular Structure Analysis

The InChI code for 1-(4-Methoxyphenyl)propan-1-amine is 1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3 . This code represents the molecular structure of the compound. For a visual representation of the molecule, a molecular visualization software can be used to convert this InChI code into a 3D structure.


Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)propan-1-amine is a liquid at room temperature . For more detailed physical and chemical properties, a comprehensive chemical database should be consulted.

Scientific Research Applications

Application in Nonlinear Optics

  • Scientific Field : Physics - Nonlinear Optics .
  • Summary of Application : Compounds similar to 1-(4-Methoxyphenyl)propan-1-amine have been researched for their promising applications in nonlinear optics (NLO). They are also known for their biological activity .
  • Methods of Application : The specific methods of application in nonlinear optics were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

Application in Drug Synthesis

  • Scientific Field : Biochemistry - Drug Synthesis .
  • Summary of Application : 1-(4-Methoxyphenyl)propan-1-amine has been used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
  • Methods of Application : The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes : The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application in Medicine

  • Scientific Field : Medicine .
  • Summary of Application : 4-Methoxyamphetamine, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, acts as a potent and selective serotonin releasing agent .
  • Methods of Application : The specific methods of application in medicine were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

Application in Organic Synthesis

  • Scientific Field : Chemistry - Organic Synthesis .
  • Summary of Application : 3-(4-methoxyphenoxy)propan-1-amine, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides and other chemicals .
  • Methods of Application : The specific methods of application in organic synthesis were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

Application in Hallucinogen Synthesis

  • Scientific Field : Biochemistry - Hallucinogen Synthesis .
  • Summary of Application : 1-(4-methoxyphenyl)propan-2-amine hydrochloride, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, is a known hallucinogen .
  • Methods of Application : The specific methods of application in hallucinogen synthesis were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

Application in Chemical Synthesis

  • Scientific Field : Chemistry - Chemical Synthesis .
  • Summary of Application : 1-(4-Methoxyphenyl)propan-1-amine is used in the synthesis of a variety of chemicals .
  • Methods of Application : The specific methods of application in chemical synthesis were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

Application in N-Ethyl Derivative Synthesis

  • Scientific Field : Chemistry - Organic Synthesis .
  • Summary of Application : N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, is used in the synthesis of a variety of chemicals .
  • Methods of Application : The specific methods of application in N-ethyl derivative synthesis were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEIOKRLEJXFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389761
Record name 1-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)propan-1-amine

CAS RN

83948-35-0
Record name 1-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a N2 flushed solution of 4′-methoxypropiophenone oxime (4 grams, 22.3 mmol) in glacial acetic acid (40 milliliters) was added 0.8 grams of 5% Pd/C. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours. The catalyst was filtered off through celite and the filtrate was concentrated to afford a yellow oil. The oil was taken up in water, the pH was adjusted to 12 using a saturated solution of sodium carbonate, and extracted with methylene chloride. The organic extract was dried over magnesium sulfate and concentrated to afford 3.04 grams (83%) of product as a yellow oil: 1H NMR (CDCl3) δ7.32-7.20(m, 2H), 6.94-6.82(m, 2H), 3.79(s, 3H), 1.88-1.54(m, 4H), 0.87(t, J=7.4 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-methoxypropiophenone oxime
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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